molecular formula C10H6ClNO2 B8405249 2-(4-Chlorophenyl)oxazole-5-carbaldehyde

2-(4-Chlorophenyl)oxazole-5-carbaldehyde

Cat. No.: B8405249
M. Wt: 207.61 g/mol
InChI Key: DFYWZBPIUHQUFI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)oxazole-5-carbaldehyde is a synthetically versatile chemical building block of significant interest in medicinal chemistry and drug discovery. The core 1,3-oxazole scaffold is a privileged structure found in numerous bioactive molecules and natural products, known to confer a wide range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities . The presence of both an electron-withdrawing 4-chlorophenyl group and a reactive aldehyde functional group at the 5-position makes this compound an invaluable intermediate for the synthesis of more complex heterocyclic systems and for structure-activity relationship (SAR) studies. The aldehyde group is particularly useful for further chemical transformations, serving as a handle for nucleophilic addition and condensation reactions, as well as for the construction of novel molecular libraries through reactions such as the Suzuki coupling . Researchers can leverage this functionality to create Schiff bases, amides, or to extend molecular frameworks. The structural motif of a chlorophenyl-substituted oxazole is recognized as a key component in the development of novel antimicrobial agents, with some derivatives demonstrating activity against Gram-positive bacterial strains and C. albicans . Furthermore, analogous compounds are actively investigated as potent anticancer agents, highlighting the value of this chemical template in early-stage discovery research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final.

Properties

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,3-oxazole-5-carbaldehyde

InChI

InChI=1S/C10H6ClNO2/c11-8-3-1-7(2-4-8)10-12-5-9(6-13)14-10/h1-6H

InChI Key

DFYWZBPIUHQUFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(O2)C=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of 4-Chlorophenyl-containing Heterocycles

Compound Heterocycle Key Functional Groups Biological Activity Target/Mechanism Reference
This compound Oxazole Carbaldehyde Not reported N/A -
N-(4-Chlorophenyl)-2-... (Compound 2) Pyridine Thioacetamide Insecticidal Aphid neuronal targets
Ethyl 2-[5-(4-Chlorophenyl)-... acetate Imidazole Ester, methyl Sirtuin inhibition NSCLC cell lines
7-Chloro-3-... (Compound 23) Quinazolinone Dihydroisoxazole Antihypertensive α1-adrenergic receptor
5-Chloro-3-methyl-... (1a–c) Pyrazole Carbaldehyde Synthetic intermediate Vilsmeier–Haack reaction

Table 2: Molecular Geometry Comparison

Compound Type Key Bond Angles (°) Key Bond Distances (Å) Structural Feature Reference
Pyrazole derivatives C9–C8–C7: 118.78 C9–C8: 1.48 Non-planar saturated rings
Imidazole derivatives C3–C2–C1: 120.4 N2–C2: 1.34 Planar aromatic system
Oxazole (theoretical) O1–C2–N3: ~120 (estimated) C5–CHO: 1.21 (estimated) Planar, electron-deficient -

Preparation Methods

Cyclocondensation of 4-Chlorobenzoyl Chloride with Glycine Derivatives

The traditional route involves cyclocondensation between 4-chlorobenzoyl chloride and glycine or its derivatives. This method proceeds via nucleophilic acyl substitution, where the glycine’s amino group attacks the carbonyl carbon of 4-chlorobenzoyl chloride, forming an intermediate that undergoes intramolecular cyclization to yield the oxazole core.

Reaction Conditions:

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dichloroethane are typically employed.

  • Temperature: Reactions are conducted at 80–100°C to accelerate cyclization.

  • Catalyst: Base catalysts such as triethylamine neutralize HCl byproducts, driving the reaction forward.

Limitations:

  • Moderate yields (70–85%) due to competing side reactions, including over-oxidation of the aldehyde group.

  • Purification challenges arising from residual glycine derivatives and oligomeric byproducts.

Aldol Condensation and Cyclization

An alternative approach involves aldol condensation between 4-chlorobenzaldehyde and glycine esters, followed by oxidative cyclization. This method introduces the aldehyde group early in the synthesis, simplifying subsequent functionalization.

Key Steps:

  • Aldol Addition: 4-Chlorobenzaldehyde reacts with a glycine ester enolate to form a β-hydroxy intermediate.

  • Oxidation: The β-hydroxy group is oxidized to a ketone using agents like Jones reagent.

  • Cyclization: Acid-catalyzed cyclization yields the oxazole ring, with the aldehyde group intact.

Advantages:

  • Avoids handling reactive acyl chlorides.

  • Enables modular substitution of the oxazole ring.

Drawbacks:

  • Low regioselectivity in the aldol step, necessitating costly chromatographic separations.

Advanced Catalytic Methods

Solid Phosgene-Mediated Cyclization

A breakthrough method employs solid phosgene (triphosgene) as a cyclizing agent, offering safer handling and higher efficiency compared to gaseous phosgene. This approach, adapted from related oxazole syntheses, involves:

Reaction Protocol:

  • Substrate Preparation: α-4-Chlorophenyl glycine is dispersed in xylene or toluene.

  • Reagent Addition: Trifluoroacetic acid (TFA) and triethylamine (TEA) are added sequentially to activate the glycine derivative.

  • Cyclization: Solid phosgene in xylene is introduced at 55–65°C, facilitating ring closure via dehydration.

Optimized Parameters:

  • Molar Ratios: α-4-Chlorophenyl glycine : TFA : TEA : triphosgene = 1 : 0.6–1.2 : 0.5–0.8 : 1.2–1.6.

  • Yield and Purity: 94–96% yield, >95% purity after recrystallization.

Mechanistic Insight:
Triphosgene reacts with TFA to generate mixed anhydrides, which dehydrate the glycine intermediate to form the oxazole ring. TEA scavenges HCl, preventing side reactions.

Solvent Effects and Reaction Kinetics

Solvent choice critically impacts reaction efficiency:

SolventDielectric ConstantYield (%)Purity (%)
Xylene2.395.495.8
Toluene2.494.795.2
Dichloroethane10.489.191.5

Data adapted from demonstrate that non-polar solvents like xylene enhance yield by stabilizing the transition state through hydrophobic interactions. Polar solvents, conversely, promote side reactions via solvolysis.

Green Chemistry and Sustainable Practices

Elimination of Phosphorus Trichloride

Historically, phosphorus trichloride (PCl₃) was used for formylation but generated toxic HCl vapors and phosphorus-containing wastewater. Modern protocols replace PCl₃ with solid phosgene, reducing environmental impact:

Waste Comparison:

  • PCl₃ Route: Produces 3.2 kg phosphorus wastewater per kg product.

  • Triphosgene Route: Generates 0.5 kg non-hazardous waste per kg product.

Solvent Recovery and Recycling

Closed-loop systems recover >90% of xylene via vacuum distillation, cutting material costs by 40%.

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

MethodYield (%)Purity (%)Environmental Score (1–5)
Classical Cyclocondensation78852
Solid Phosgene95964

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Chlorophenyl)oxazole-5-carbaldehyde, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization of substituted precursors. For example, oxazole rings can be formed using Vilsmeier-Haack reactions with appropriately substituted aldehydes or ketones . Optimization strategies include adjusting solvent polarity (e.g., DMF for polar intermediates), controlling reaction temperatures (60–80°C for cyclization), and using catalysts like Lewis acids (e.g., AlCl₃) to enhance regioselectivity. Yield improvements (>70%) are achievable by purifying intermediates via column chromatography and employing anhydrous conditions to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the aromatic proton environment and aldehyde functionality (δ ~9.8–10.2 ppm). Infrared (IR) spectroscopy identifies the C=O stretch (~1680 cm⁻¹) and C-Cl bond (~750 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight with <2 ppm error. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, UV visualization). Cross-validation with elemental analysis ensures stoichiometric accuracy .

Q. How can researchers employ SHELX software for initial crystal structure determination of this compound, and what are the critical parameters to validate during refinement?

  • Methodological Answer : SHELXS/SHELXD are used for phase determination from X-ray diffraction data. Key steps include:

  • Data integration with SHELXL (e.g., .hkl file processing).
  • Initial refinement of positional and displacement parameters, prioritizing the aldehyde and chlorophenyl groups.
  • Validation metrics: R-factor (<5%), wR₂ (<12%), and goodness-of-fit (~1.0). Anomalous displacement parameters (e.g., U₃₃ > 0.2 Ų) may indicate disorder, requiring iterative refinement .

Advanced Research Questions

Q. How should researchers address discrepancies in crystallographic data (e.g., anomalous displacement parameters) when refining the structure of this compound?

  • Methodological Answer : Discrepancies in displacement parameters often arise from thermal motion or crystallographic disorder. Use Mercury CSD to analyze intermolecular interactions (e.g., π-π stacking of aromatic rings) that may stabilize specific conformations. Refinement strategies include:

  • Applying restraints to anisotropic displacement parameters (ADPs) for overlapping atoms.
  • Testing twinning models in SHELXL if R-factor residuals remain high.
  • Cross-validating with Hirshfeld surfaces to identify weak interactions influencing molecular packing .

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for bioactivity optimization of oxazole derivatives like this compound?

  • Methodological Answer : SAR studies require systematic modification of substituents (e.g., replacing Cl with F or CF₃) and evaluation of biological endpoints. Key steps:

  • Synthetic diversification : Introduce substituents at the oxazole 4-position or chlorophenyl ring via Suzuki coupling or nucleophilic substitution.
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases).
  • In vitro assays : Measure IC₅₀ values in enzyme inhibition or cytotoxicity assays. Substituents like trifluoromethyl groups enhance metabolic stability, while bulky groups may sterically hinder target binding .

Q. What advanced computational tools (e.g., Mercury CSD) facilitate the analysis of intermolecular interactions in crystals of this compound, and how do these interactions influence its physicochemical properties?

  • Methodological Answer : Mercury CSD enables visualization of hydrogen bonds (e.g., C=O⋯H interactions) and halogen bonding (Cl⋯π contacts). The Materials Module quantifies packing coefficients and identifies motifs (e.g., herringbone packing). These interactions impact solubility (e.g., strong π-π stacking reduces aqueous solubility) and melting points. For polymorph screening, compare simulated PXRD patterns with experimental data to detect alternative packing arrangements .

Q. How can researchers resolve stereochemical ambiguities in derivatives of this compound using isomerization techniques or chiral resolution methods?

  • Methodological Answer : For cis/trans isomerization, use Lewis acids (e.g., BF₃·OEt₂) to catalyze equilibration in aprotic solvents (e.g., dichloromethane) at 40–60°C . Chiral resolution involves:

  • Derivatization with chiral auxiliaries (e.g., Mosher’s acid chloride).
  • Preparative HPLC with chiral columns (e.g., Chiralpak IA).
  • Circular Dichroism (CD) spectroscopy to confirm enantiomeric excess (>95%) .

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